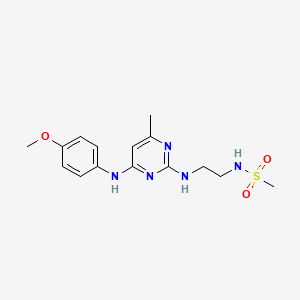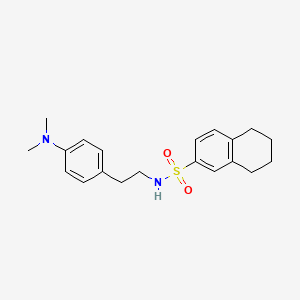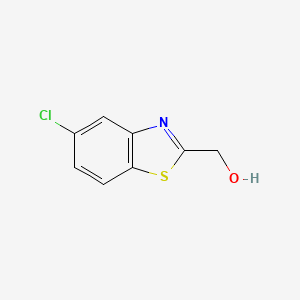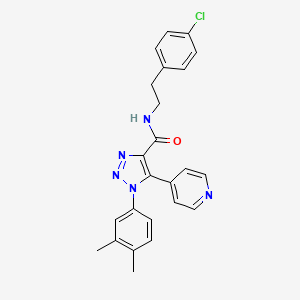
N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)methanesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reduction reactions. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route . This process typically involves the use of a reducing agent such as sodium borohydride (NaBH4), which is known for its selectivity and ability to reduce different functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of reducing agents like sodium borohydride (NaBH4). This powerful reducing agent has been used for the reduction of different functional groups due to its selectivity .科学的研究の応用
Synthesis of Azo Dyes
Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound can serve as a starting material for the synthesis of azo dyes. Its molecular structure, which includes a methanesulfonamide group, allows for the formation of azo compounds through diazotization and coupling reactions .
Creation of Dithiocarbamates
Dithiocarbamates are chemicals with broad applications, including use as pesticides, rubber additives, and flotation agents in mining. The subject compound’s secondary amine group is a key precursor in the synthesis of dithiocarbamates through alkylation and subsequent reaction with carbon disulfide .
Pharmaceutical Applications
Secondary amines, such as the one present in this compound, are constituents of many pharmaceuticals. They are involved in the creation of antidepressants like clomipramine and desipramine, as well as opiate analgesics like codeine and morphine. The compound’s structure could be modified to develop new medications with improved efficacy and reduced side effects .
Agrochemical Synthesis
The compound’s structure is conducive to the synthesis of agrochemicals. Its reactivity and stability make it a suitable intermediate for developing herbicides, insecticides, and fungicides that help in protecting crops and improving agricultural productivity .
Organic Synthesis Intermediates
In organic chemistry, the compound can act as an intermediate for various transformations. Its methanesulfonamide group is particularly useful in nucleophilic substitution reactions, which are fundamental in constructing complex organic molecules .
Enzyme Inhibitor Research
Compounds with sulfonamide groups have been studied as potential enzyme inhibitors. They can mimic the natural substrates of enzymes and thus act as competitive inhibitors, which is valuable in the treatment of various diseases, including hypertension and bacterial infections .
Fluorescent Probes
The compound’s structure allows for its use in the development of fluorescent probes. These probes can be used to detect the presence of specific ions or molecules in biological and environmental samples, aiding in diagnostics and research .
Stimulus-Responsive Drug Carriers
The borate and sulfonamide groups present in related compounds make them suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in pH, glucose levels, or ATP concentrations, enabling targeted drug delivery and controlled release .
作用機序
Mode of Action
The exact mode of action of this compound is currently unknown It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and is processed within the body.
特性
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-10-14(19-12-4-6-13(23-2)7-5-12)20-15(18-11)16-8-9-17-24(3,21)22/h4-7,10,17H,8-9H2,1-3H3,(H2,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOGAVNUZHIQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2871084.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2871086.png)




![4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2871096.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)
![5-({4-[(4-chlorobenzoyl)amino]phenoxy}methyl)-N-cyclohexylisoxazole-3-carboxamide](/img/structure/B2871099.png)


![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)